![molecular formula C7H11N3O2 B2609434 [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1342544-21-1](/img/structure/B2609434.png)
[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and an oxolane (tetrahydrofuran) ring, which contributes to its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry: In chemistry, [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids. This is crucial for developing diagnostic tools and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of polymers and materials with specific properties. Its versatility allows for the creation of materials with enhanced stability, solubility, and reactivity.
作用机制
The mechanism by which [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, the compound can disrupt cellular processes by interacting with nucleic acids and proteins, leading to its antimicrobial and anticancer properties.
相似化合物的比较
- [1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanol
Comparison: Compared to similar compounds, [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol stands out due to its unique combination of the oxolane and triazole rings. This combination enhances its solubility and reactivity, making it more versatile in various applications. Additionally, the specific positioning of the hydroxyl group in this compound allows for unique interactions with biological targets, which can be advantageous in drug development and bioconjugation.
属性
IUPAC Name |
[1-(oxolan-3-yl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3,7,11H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIDMSIFHROXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)
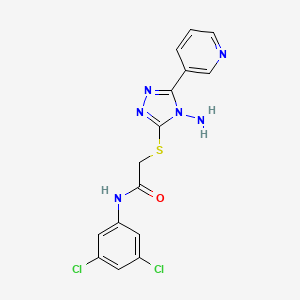
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide](/img/structure/B2609354.png)
![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)
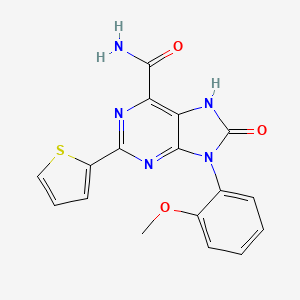
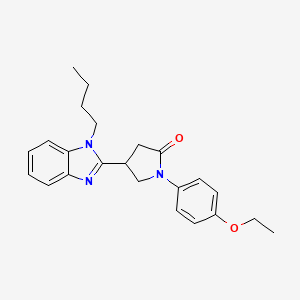
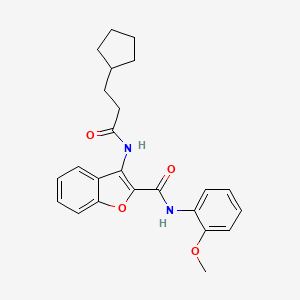
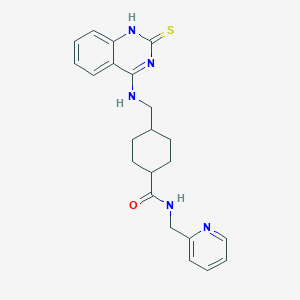
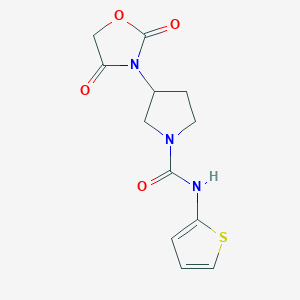
![1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2609368.png)
![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)
![3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide](/img/structure/B2609370.png)
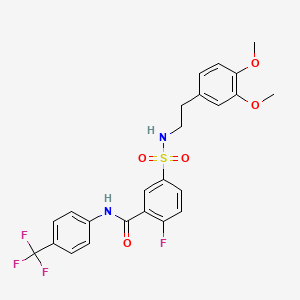
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2609374.png)
